molecular formula C12H14O3 B2637305 Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate CAS No. 99517-60-9

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B2637305
CAS No.: 99517-60-9
M. Wt: 206.241
InChI Key: CVBTZBQEXQYDPR-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzofuran scaffold, which is a fused aromatic ring system that consists of a benzene ring fused to a furan ring . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making it a promising scaffold for designing antimicrobial agents .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 206.24 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Morita-Baylis-Hillman Reaction and Derivatives

A novel synthetic method involving the Morita-Baylis-Hillman reaction to produce dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates from salicylaldehydes was developed. This method showcases the versatility of Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate in organic synthesis, providing a pathway to complex organic compounds (Ahn et al., 2012).

Degradation Studies

Insight into the degradation of carbofuran, a compound structurally related to this compound, by natural pyrite was provided, highlighting environmental aspects and degradation pathways of similar compounds (Dhanasekara et al., 2015).

Palladium-Catalyzed Reactions

A study on palladium-catalyzed dimethylation reactions of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source reveals the potential of utilizing similar compounds in complex organic synthesis, leading to the formation of biologically and pharmacologically active compounds (Wu et al., 2021).

Biological and Pharmacological Research

Antioxidant Activities

A study on compounds isolated from Liriope muscari, which included derivatives of this compound, assessed their in vitro antioxidant activities. This research underscores the compound's relevance in the search for natural antioxidants (Li et al., 2012).

Antiangiogenic Activity

Synthetic dihydrobenzofuran lignans, structurally related to this compound, were tested for their antiangiogenic activity. The results provide a basis for further exploration of similar compounds in cancer therapy (Apers et al., 2002).

Environmental Applications

Degradation by Pseudomonas sp.

Research on the biotransformation of carbofuran, a structurally related compound, by Pseudomonas sp. to less toxic metabolites highlights the potential of microbial degradation in environmental remediation efforts involving similar compounds (Chaudhry et al., 2002).

Future Directions

Benzofuran and its derivatives, including “Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate”, have been recognized as promising structures for drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases.

Properties

IUPAC Name

methyl 2,2-dimethyl-3H-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-8-5-4-6-9(10(8)15-12)11(13)14-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBTZBQEXQYDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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